REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl:1][c:2]1[c:3]2[n:4]([cH:5][cH:6][n:7]1)[c:8]([CH:12]1[CH2:13][C:14]([OH:16])([CH2:17][OH:18])[CH2:15]1)[n:9][c:10]2[I:11].[I+3:19]([O-:20])([O-:21])([O-:22])[O-:23].[Na+:24].[OH2:30]>>[Cl:1][c:2]1[c:3]2[n:4]([cH:5][cH:6][n:7]1)[c:8]([CH:12]1[CH2:13][C:14](=[O:16])[CH2:15]1)[n:9][c:10]2[I:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1(O)CC(c2nc(I)c3c(Cl)nccn23)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CC(c2nc(I)c3c(Cl)nccn23)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |